Amitriptyline-13C3 Hydrochloride
Description
Contextualization of Amitriptyline (B1667244) as a Prototypical Tricyclic Antidepressant in Research
Amitriptyline, a synthetic drug characterized by its three-ring carbon structure, was first developed in the late 1950s and introduced for medical use in the early 1960s. mdpi.comwikipedia.org It belongs to the class of tricyclic antidepressants (TCAs) and functions primarily by inhibiting the reuptake of the neurotransmitters norepinephrine (B1679862) and serotonin (B10506) at synaptic clefts in the brain. drugbank.comnih.gov This mechanism made it a cornerstone treatment for major depressive disorder for many decades. mdpi.com
Over time, the application of amitriptyline has expanded significantly beyond depression. It is frequently used and studied for numerous off-label indications, including neuropathic pain, fibromyalgia, migraine prevention, and irritable bowel syndrome. mdpi.comwikipedia.orgmdpi.com Although newer antidepressants with more favorable side-effect profiles have often relegated it to a second-line therapy, its established efficacy ensures its continued relevance. wikipedia.orgcambridge.org Its long history of use and well-documented pharmacological profile make amitriptyline a prototypical compound for research, serving as a benchmark in the development and comparison of new therapeutic agents and as a model drug for studying various neurological and pain-related conditions. mdpi.comcambridge.org
Significance of Stable Isotope Labeling in Pharmaceutical and Biomedical Sciences
Stable isotope labeling is a powerful technique in which one or more atoms in a molecule are replaced by their stable (non-radioactive) isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H), or carbon-12 (¹²C) with carbon-13 (¹³C). moravek.com This process yields a compound that is chemically and biologically indistinguishable from the parent molecule but possesses a higher molecular weight. moravek.com This mass difference is the key to its utility, as it can be precisely detected and differentiated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. adesisinc.com
The significance of this technique in pharmaceutical sciences is immense:
Pharmacokinetic (ADME) Studies : Labeled compounds allow researchers to trace a drug's absorption, distribution, metabolism, and excretion (ADME) with high precision. moravek.commusechem.com
Metabolite Identification : It aids in the discovery and structural elucidation of drug metabolites. adesisinc.com
Quantitative Bioanalysis : Stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative assays, particularly those using liquid chromatography-mass spectrometry (LC-MS). They co-elute with the unlabeled analyte and exhibit similar ionization efficiency, correcting for variations in sample preparation and instrument response, which leads to highly accurate and precise measurements. researchgate.net
Safety : Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them safe for use in human clinical trials, including those involving vulnerable populations. metsol.comnih.gov
Rationale for Utilizing Amitriptyline-13C3 Hydrochloride as a Research Tool
The primary rationale for using this compound is its role as an ideal internal standard for the quantitative analysis of amitriptyline and its primary active metabolite, nortriptyline (B1679971), in biological matrices such as plasma, serum, or urine. researchgate.net In research settings, particularly in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies, accurately measuring the concentration of a drug in a patient's system is critical. researchgate.netnih.gov
When a biological sample is prepared for analysis via LC-MS, a known quantity of this compound is added. During analysis, the mass spectrometer can distinguish between the endogenous, unlabeled amitriptyline from the sample and the "heavy," labeled internal standard based on their mass-to-charge ratio. By comparing the instrument's response for the analyte to that of the internal standard, researchers can calculate the exact concentration of amitriptyline in the original sample with exceptional accuracy and reproducibility. researchgate.net The three ¹³C atoms provide a distinct mass shift that is sufficient to prevent isotopic overlap while ensuring its chromatographic behavior is virtually identical to the unlabeled compound.
Table 1: Comparison of Amitriptyline Hydrochloride and this compound
| Property | Amitriptyline Hydrochloride | This compound |
|---|---|---|
| Chemical Formula | C₂₀H₂₃N·HCl | C₁₇¹³C₃H₂₃N·HCl |
| Molar Mass | ~313.86 g/mol | ~316.86 g/mol |
| Isotopic Label | None | Three Carbon-13 (¹³C) atoms |
| Biological Activity | Identical to Amitriptyline-13C3 HCl | Identical to Amitriptyline HCl |
| Primary Use | Therapeutic Agent, Analytical Standard | Internal Standard in Mass Spectrometry |
Historical Trajectory of Stable Isotope Applications in Pharmacological Research
The use of stable isotopes in biomedical research has a history spanning several decades. acs.org A landmark moment in clinical pharmacology occurred in 1972 with a study on the metabolism of nortriptyline, which notably combined existing radioactive tracer methods with stable isotope technology. nih.gov This marked a pivotal step towards safer, non-radioactive tracer studies in humans.
The widespread adoption of stable isotopes in pharmacology is intrinsically linked to the evolution of analytical instrumentation, especially mass spectrometry. nih.gov The development of soft ionization techniques, such as atmospheric pressure ionization, and their coupling with liquid chromatography (LC-MS), provided the necessary sensitivity and specificity to reliably detect the subtle mass differences between labeled and unlabeled compounds in complex biological mixtures. researchgate.net Initially confined to specialized metabolic studies, the application of stable isotope labeling has become a routine and indispensable tool. nih.govnih.gov Today, its use extends across the entire drug development pipeline, from early discovery and preclinical metabolism studies to clinical pharmacokinetics, and into advanced research fields like metabolomics and quantitative proteomics. moravek.comadesisinc.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-di((113C)methyl)-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)(113C)propan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1+1,2+1,15+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYRPLNVJVHZGT-DGIKSOBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N([13CH3])[13CH2]CC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies and Quantitative Applications
Development and Validation of Mass Spectrometry-Based Assays
Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the sensitive and selective quantification of amitriptyline (B1667244) in biological fluids. In these assays, Amitriptyline-13C3 Hydrochloride is indispensable for ensuring accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Quantification
LC-MS/MS is the preferred technique for the bioanalysis of amitriptyline due to its high sensitivity and specificity. biopharmaservices.com The development of robust LC-MS/MS methods relies on the careful optimization of several key parameters, with this compound playing a pivotal role in method validation and application.
Effective chromatographic separation is critical to minimize interferences from endogenous matrix components. Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. The goal is to achieve a sharp, symmetrical peak for both amitriptyline and the co-eluting this compound internal standard, well-separated from other matrix components.
Various column and mobile phase combinations have been successfully utilized. For instance, a Gemini C18 column (50 × 4.60 mm, 5 µm) with an isocratic mobile phase of 1% formic acid in water and methanol (B129727) (10:90, v/v) at a flow rate of 0.2 mL/min has been reported for the separation of amitriptyline and its metabolites. researchgate.net Another method employed a Synergi Hydro-RP column (150 x 3.00 mm; 4 µm) for the analysis of multiple tricyclic antidepressants, including amitriptyline, and their corresponding deuterated internal standards. olemiss.eduolemiss.edu A third approach used an XB-C4 column (4.6 mm x 250 mm, 5 µm) with a mobile phase of 10mM ammonium (B1175870) acetate (B1210297) (containing 0.6‰ formic acid) and acetonitrile (B52724) (60:40, v/v) at a 1.0 ml/min flow rate. nih.gov The short run time of 1.2 minutes per sample has also been achieved, enabling high-throughput analysis of over 400 samples per day. nih.gov
Table 1: Examples of LC Parameters for Amitriptyline Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Gemini C18 (50 × 4.60 mm, 5 µm) researchgate.net | Synergi Hydro-RP (150 x 3.00 mm; 4 µm) olemiss.eduolemiss.edu | XB-C4 (4.6 mm x 250 mm, 5 µm) nih.gov |
| Mobile Phase | 1% Formic acid in water:Methanol (10:90, v/v) researchgate.net | Not specified | 10mM Ammonium acetate (0.6‰ formic acid):Acetonitrile (60:40, v/v) nih.gov |
| Flow Rate | 0.2 mL/min researchgate.net | Not specified | 1.0 mL/min nih.gov |
| Mode | Isocratic researchgate.net | Not specified | Not specified |
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity and sensitivity. nih.gov This involves isolating a specific precursor ion (typically the protonated molecule, [M+H]+) for both the analyte and the internal standard, subjecting them to collision-induced dissociation, and monitoring a specific product ion for each.
For amitriptyline, a common MRM transition is the fragmentation of the precursor ion m/z 278.2 to a specific product ion. Because this compound has three heavy carbon isotopes, its precursor ion will have a mass-to-charge ratio of m/z 281.2. Crucially, it is selected to fragment to a product ion that retains the isotopic labels, ensuring no cross-talk between the analyte and internal standard channels. Monitoring specific MRM transitions for both the analyte and the internal standard, such as Amitriptyline-d3, is key for maximum selectivity and sensitivity. olemiss.eduolemiss.edu
Table 2: Illustrative MRM Transitions for Amitriptyline and its Isotopologue
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| Amitriptyline | 278.2 | Specific fragment (e.g., 91.1) |
Matrix effects are a significant challenge in LC-MS-based bioanalysis, arising when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte. chromatographyonline.com This can lead to either ion suppression or enhancement, compromising the accuracy and reproducibility of the results. chromatographyonline.com
The most effective strategy to mitigate matrix effects is the use of a stable isotope-labeled internal standard like this compound. chromatographyonline.com Since the SIL internal standard co-elutes and has nearly identical ionization properties to the analyte, it is affected by matrix interferences in the same way. biopharmaservices.comchromatographyonline.com Consequently, while the absolute signal intensity of both compounds may vary, the ratio of their responses remains constant. This allows for reliable quantification even in the presence of significant ion suppression. The use of SIL internal standards is considered the best available option for compensating for matrix effects. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
Gas chromatography-mass spectrometry (GC-MS) represents another powerful technique for the determination of amitriptyline. Several GC-MS methods have been developed for analyzing tricyclic antidepressants in biological fluids like blood and urine. encyclopedia.pubnih.govmdpi.com
In GC-MS analysis, sample preparation often involves liquid-liquid extraction followed by analysis on a capillary column, such as an HP-5MS (5% phenyl methyl siloxane) column. tandfonline.com Helium is typically used as the carrier gas. encyclopedia.pubtandfonline.com Data can be collected in the selected ion monitoring (SIM) mode to enhance sensitivity and specificity. nih.govtandfonline.com A GC-MS method was developed to measure amitriptyline and its metabolites in human plasma using deuterated analogs of each compound as internal standards. nih.gov This highlights the critical role of isotopically labeled standards in GC-MS methodologies to ensure accurate quantification, similar to their function in LC-MS/MS. nih.gov
Application as an Internal Standard in Bioanalytical Quantification
The fundamental purpose of synthesizing this compound is for its use as an internal standard in quantitative bioanalysis. caymanchem.com Internal standards are essential for correcting variability throughout the entire analytical workflow. biopharmaservices.com This includes variations in sample preparation, extraction recovery, injection volume, and instrument response. biopharmaservices.comnih.gov
By adding a known, fixed concentration of this compound to all calibration standards, quality controls, and unknown samples at the beginning of the sample preparation process, any loss or variation experienced by the analyte is mirrored by the internal standard. biopharmaservices.com Quantification is then based on the ratio of the analyte's response to the internal standard's response. This ratiometric approach significantly improves the accuracy, precision, and robustness of the bioanalytical method. nih.gov Stable isotope-labeled internal standards are considered the "gold standard" in quantitative mass spectrometry for this reason. biopharmaservices.com
Principles of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for the quantification of chemical substances. The core principle of IDMS lies in the addition of a known amount of an isotopically labeled version of the analyte of interest, in this case, this compound, to the sample prior to any processing or analysis. This labeled compound serves as an ideal internal standard because it is chemically identical to the unlabeled analyte (amitriptyline) and thus behaves identically during sample extraction, derivatization, and chromatographic separation.
The key to the accuracy of IDMS is that any sample loss or variation during the analytical workflow will affect both the labeled and unlabeled compounds equally. Mass spectrometry is then used to measure the ratio of the signal intensity of the unlabeled analyte to that of the isotopically labeled internal standard. Since the amount of the added labeled standard is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy. The use of a stable isotope-labeled standard like this compound is particularly advantageous as it co-elutes with the unlabeled drug in liquid chromatography, minimizing the impact of matrix effects, which are a common source of error in complex biological and environmental samples.
Ensuring Method Accuracy, Precision, Linearity, and Robustness
The validation of any analytical method is critical to ensure the reliability of its results. For methods employing this compound, this involves a rigorous assessment of several key parameters.
Accuracy refers to the closeness of the measured value to the true value. In the context of amitriptyline quantification, accuracy is often determined by analyzing quality control (QC) samples with known concentrations of amitriptyline and its labeled internal standard. The percentage recovery is calculated, with acceptance criteria typically falling within a narrow range around 100%. For instance, in a validated LC-MS/MS method for tricyclic antidepressants, the accuracy for amitriptyline at concentrations of 40 ng/mL and 120 ng/mL was determined to be 100.45% and 98.84%, respectively.
Precision is a measure of the reproducibility of the method, expressed as the relative standard deviation (RSD) or coefficient of variation (CV). It is assessed at two levels: intra-day precision (repeatability within the same day) and inter-day precision (reproducibility across different days). For a robust analytical method, the RSD for precision should typically be less than 15%.
Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte within a given range. This is established by creating a calibration curve with a series of standards of known concentrations. The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be very close to 1.000. For amitriptyline, linearity has been demonstrated in various studies over a wide range of concentrations, often with r² values exceeding 0.99.
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters, such as changes in mobile phase composition, flow rate, or column temperature. This ensures the method's reliability during routine use.
| Validation Parameter | Typical Acceptance Criteria | Example Finding for Amitriptyline Analysis |
|---|---|---|
| Accuracy | 85-115% of the nominal concentration | 100.45% at 40 ng/mL and 98.84% at 120 ng/mL |
| Precision | RSD ≤ 15% | Intra-day and inter-day RSDs within 10.0% |
| Linearity | Correlation coefficient (r²) > 0.99 | Linear over the range of 0.370-95.539 ng/mL with r² > 0.995 |
| Robustness | System suitability parameters remain within limits with minor variations | Method remains reliable with small changes in flow rate and mobile phase composition |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from the background noise, but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with a defined level of accuracy and precision.
These limits are particularly important in applications where trace-level analysis is required, such as in environmental monitoring or pharmacokinetic studies. For the analysis of amitriptyline, various highly sensitive methods have been developed with low LODs and LOQs. The use of this compound as an internal standard in LC-MS/MS methods significantly contributes to achieving these low detection limits by improving the signal-to-noise ratio.
| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Serum | Not Reported | 0.5 | mdpi.com |
| UPLC-MS/MS | Human Plasma | Not Reported | 0.370 | |
| LC-MS/MS | Human Plasma | 1.0 | 1.0 | |
| GLC-MS | Human Plasma | Not Reported | 1.0 (Amitriptyline), 0.5 (Nortriptyline) |
Mass Spectrometry Imaging Techniques for Tissue Distribution Analysis
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) Imaging
Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native environment with minimal sample preparation. In DESI-MS imaging, a charged solvent spray is directed onto the surface of a sample, such as a thin tissue section. The impact of the charged droplets desorbs and ionizes molecules from the surface, which are then drawn into the mass spectrometer for analysis. By systematically moving the sample stage and acquiring mass spectra at each position, a two-dimensional map of the spatial distribution of various molecules can be generated. This technique is particularly valuable in pharmaceutical research for visualizing the distribution of a drug and its metabolites within different organs and tissues.
Applications in Preclinical Drug Distribution Studies
DESI-MS imaging has been successfully applied to preclinical studies to understand the spatial distribution of amitriptyline in tissues. In such studies, an animal model is dosed with the drug, and at specific time points, organs are harvested, sectioned, and analyzed by DESI-MS. This provides a visual representation of where the drug accumulates and where its metabolites are formed.
For example, in a study involving whole-body imaging of mice dosed with amitriptyline, DESI-MS was used to visualize the drug's distribution. The results showed that 15 minutes after intraperitoneal injection, amitriptyline was primarily located in the abdominal cavity. After two hours, it was observed in the stomach region and adipose tissue. The use of tandem mass spectrometry (MS/MS) imaging in conjunction with DESI provides enhanced sensitivity and specificity, allowing for the clear differentiation of the parent drug from its metabolites and endogenous background signals. The simultaneous imaging of endogenous lipids can help in the anatomical registration of the drug's location within the tissue. While not explicitly stated in all studies, the co-administration of a labeled internal standard like this compound would be invaluable for quantitative tissue distribution studies, allowing for the determination of the drug's concentration in specific regions of the tissue.
Environmental Monitoring and Fate Studies
The widespread use of pharmaceuticals like amitriptyline has led to their detection in various environmental compartments, including wastewater, surface water, and soil. Understanding the environmental fate of these compounds is crucial for assessing their potential ecological risks. Isotope-labeled standards, such as this compound, play a vital role in these environmental studies.
In environmental monitoring, the use of an isotopically labeled internal standard in methods like LC-MS/MS is essential for accurate quantification of amitriptyline in complex matrices such as wastewater effluent, where matrix effects can be significant.
Application of Labeled Standards in Tracing Environmental Contaminants
The use of isotopically labeled standards, particularly carbon-13 (¹³C) labeled compounds like this compound, is a cornerstone of high-precision environmental analysis. This approach, known as isotope dilution mass spectrometry (IDMS), offers significant advantages over conventional quantification methods. By introducing a known amount of the labeled standard into a sample at the beginning of the analytical process, it acts as an internal surrogate that behaves nearly identically to the unlabeled target analyte through extraction, cleanup, and instrumental analysis.
The key principle lies in the fact that the labeled and unlabeled compounds have virtually identical physicochemical properties, leading to similar behavior during sample preparation and analysis. However, they are distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. Any loss of the analyte during the analytical workflow will be mirrored by a proportional loss of the labeled internal standard. Consequently, the ratio of the native analyte to the labeled standard remains constant, enabling highly accurate and precise quantification that is largely unaffected by matrix effects or variations in extraction recovery.
In the context of environmental monitoring, this compound serves as an ideal internal standard for tracing the parent compound, amitriptyline, in complex matrices such as wastewater, surface water, sediment, and soil. Its application helps in accurately determining the concentration of amitriptyline, providing reliable data for environmental fate studies, risk assessments, and the evaluation of the effectiveness of wastewater treatment processes in removing this pharmaceutical contaminant. The persistence of amitriptyline in agricultural soils, for instance, has been studied, highlighting the importance of robust analytical methods to understand its environmental behavior. nih.gov
Methodologies for Detection and Quantification in Complex Environmental Matrices
The detection and quantification of amitriptyline in complex environmental matrices are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high selectivity and sensitivity required to measure the low concentrations (ng/L to µg/L range) of pharmaceuticals typically found in the environment. The integration of this compound as an internal standard is crucial for the reliability of these methods.
Sample Preparation: The initial step involves the extraction and pre-concentration of the target analyte from the environmental matrix. For aqueous samples such as wastewater and surface water, solid-phase extraction (SPE) is a commonly employed technique. Various sorbents can be utilized to effectively retain amitriptyline from the water sample, which is then eluted with a small volume of an organic solvent. For solid matrices like soil and sediment, extraction is typically performed using pressurized liquid extraction (PLE) or ultrasonic-assisted extraction (UAE) with an appropriate solvent system. The inclusion of this compound at the very beginning of this process is critical to account for any analyte losses.
Chromatographic Separation: Following extraction, the sample extract is subjected to liquid chromatography. Reversed-phase chromatography is commonly used, employing a C18 column to separate amitriptyline from other co-extracted compounds. The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol with additives such as formic acid or ammonium formate, is optimized to achieve good chromatographic peak shape and separation. The near-identical retention time of this compound to the native amitriptyline ensures that both compounds experience the same chromatographic conditions and potential matrix effects at the point of elution.
Mass Spectrometric Detection: The separated compounds are then introduced into a tandem mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically used for the ionization of amitriptyline. In the mass spectrometer, specific precursor ions for both amitriptyline and this compound are selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. The quantification is based on the ratio of the peak area of the native analyte to that of the labeled internal standard.
The table below summarizes typical mass spectrometric parameters used for the analysis of amitriptyline, for which this compound would serve as the internal standard.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) for Amitriptyline | 278.2 |
| Product Ion 1 (m/z) for Amitriptyline | 91.1 |
| Product Ion 2 (m/z) for Amitriptyline | 233.1 |
| Precursor Ion (m/z) for Amitriptyline-13C3 | 281.2 |
| Product Ion (m/z) for Amitriptyline-13C3 | 91.1 or 236.1 |
Note: The exact m/z values may vary slightly depending on the instrument and specific labeling pattern.
Method validation is a critical aspect to ensure the reliability of the analytical data. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and matrix effect. The use of this compound is instrumental in achieving the stringent requirements for these validation parameters in environmental analysis.
The following table presents a hypothetical summary of method performance characteristics for the quantification of amitriptyline in wastewater using an LC-MS/MS method with this compound as an internal standard, based on typical values reported in the literature for similar compounds.
| Validation Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
The application of these advanced analytical methodologies, centered around the use of this compound, provides the robust and reliable data necessary to understand the environmental occurrence, fate, and potential risks associated with amitriptyline contamination.
Pharmacokinetic and Metabolic Investigations in Preclinical Models
In Vitro Metabolic Pathway Elucidation
In vitro models, such as human liver microsomes and hepatocytes, are fundamental tools for dissecting the metabolic pathways of drug candidates. scispace.com These systems contain the primary enzymes responsible for drug metabolism and allow for a detailed examination of biotransformations. scispace.com
The metabolism of amitriptyline (B1667244) is complex, involving multiple cytochrome P450 (CYP) enzymes. Studies using cDNA-expressed human CYP enzymes have identified several key isoforms. nih.govdrugbank.com CYP2C19 is considered the most significant enzyme for the N-demethylation of amitriptyline, which is the main metabolic pathway. nih.govdrugbank.com However, CYP1A2, CYP3A4, and CYP2D6 also contribute to this process. nih.govdrugbank.com
Hydroxylation, another major metabolic route, is mediated almost exclusively by CYP2D6. nih.govdrugbank.com Specifically, CYP2D6 is responsible for the formation of (E)-10-OH-amitriptyline. nih.govdrugbank.com Research indicates that CYP2E1 does not play a role in amitriptyline metabolism. nih.govdrugbank.com At therapeutic concentrations, it is estimated that CYP2C19 is responsible for about 60% of the metabolism, while at toxic doses where CYP2C19 may become saturated, CYP3A4 is thought to assume a more dominant role. nih.govdrugbank.com
Table 1: Key CYP Isoforms in Amitriptyline Metabolism
| CYP Isoform | Primary Metabolic Pathway | Reference |
|---|---|---|
| CYP2C19 | N-demethylation (major pathway) | nih.govdrugbank.com |
| CYP2D6 | Hydroxylation, N-demethylation | nih.govdrugbank.com |
| CYP3A4 | N-demethylation | nih.govdrugbank.comdrugbank.com |
| CYP1A2 | N-demethylation | nih.govdrugbank.comdrugbank.com |
| CYP2C9 | N-demethylation | nih.govdrugbank.comdrugbank.com |
Amitriptyline undergoes several key metabolic transformations in the liver. hres.caaapharma.ca The principal pathways are N-demethylation and hydroxylation. nih.gov
N-demethylation: This process, primarily carried out by CYP2C19 and CYP3A4, converts amitriptyline into its primary active metabolite, nortriptyline (B1679971). drugbank.comnih.govcentaurpharma.com Nortriptyline itself is an active compound and undergoes further metabolism. hres.cacentaurpharma.com
Hydroxylation: CYP2D6 mediates the hydroxylation of the amitriptyline ring system, leading to the formation of hydroxylated metabolites, most notably 10-hydroxyamitriptyline. nih.govcentaurpharma.com This hydroxylation can occur at different positions, with (E)-10-OH-amitriptyline being a major product. nih.govdrugbank.com
Glucuronidation: Following hydroxylation, the resulting metabolites undergo Phase II conjugation reactions, primarily glucuronidation. nih.gov Glucuronides of hydroxylated amitriptyline and nortriptyline have been isolated from rat bile, indicating this is a significant pathway for detoxification and excretion. nih.gov These conjugated metabolites are more water-soluble, facilitating their elimination from the body. hres.caaapharma.ca
The kinetics of the enzymes involved in amitriptyline metabolism have been characterized to understand their efficiency and capacity. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate.
Studies with cDNA-expressed enzymes show that CYP2C19 and CYP2D6 have high affinities for amitriptyline, with Km values in the range of 5-13 µmol/L. nih.govdrugbank.com In contrast, CYP1A2, CYP3A4, and CYP2C9 exhibit lower affinities, with Km values ranging from 74 to 92 µmol/L. nih.govdrugbank.com In terms of reaction capacity, CYP2C19 displays the highest Vmax at 475 mol/h/mol CYP, while other enzymes have Vmax values between 90-145 mol/h/mol CYP. nih.govdrugbank.com Studies in human liver microsomes have shown more complex, multi-enzyme kinetics that don't always fit a simple Michaelis-Menten model. nih.gov
Table 2: Kinetic Parameters of CYP Isoforms in Amitriptyline Metabolism
| Enzyme | Km (µmol/L) | Vmax (mol/h/mol CYP) | Reference |
|---|---|---|---|
| CYP2C19 | 5-13 | 475 | nih.govdrugbank.com |
| CYP2D6 | 5-13 | 90-145 | nih.govdrugbank.com |
| CYP1A2 | 74-92 | 90-145 | nih.govdrugbank.com |
| CYP3A4 | 74-92 | 90-145 | nih.govdrugbank.com |
| CYP2C9 | 74-92 | 90-145 | nih.govdrugbank.com |
Metabolic stability assays using liver microsomes and hepatocytes are essential for predicting a drug's in vivo clearance. thermofisher.com These assays measure the rate at which a compound is metabolized over time. thermofisher.com For amitriptyline, studies in human liver microsomes have determined the rates of its primary metabolic pathways. nih.gov The rate of N-demethylation was found to be significantly higher than the rate of hydroxylation, particularly at higher substrate concentrations. nih.gov For example, at a substrate concentration of 100 µM, amitriptyline demethylation rates were between 1750-9230 pmol per mg of protein per 10 minutes, whereas hydroxylation rates were much lower at 305-871 pmol per mg of protein per 10 minutes. nih.gov
Intact hepatocytes, which contain a full complement of Phase I and Phase II enzymes, provide a more comprehensive model of metabolic disposition. thermofisher.com The use of cryopreserved hepatocytes has become a convenient and reliable method for these assessments. thermofisher.com Such studies confirm that amitriptyline is readily metabolized, and the resulting data on its in vitro half-life and intrinsic clearance can be used to predict its pharmacokinetic behavior in vivo. thermofisher.comnih.gov
Preclinical Pharmacokinetic Studies in Animal Models
Animal models are indispensable for understanding how a drug is absorbed, distributed, and eliminated by a living organism. researchgate.net
The use of isotopically labeled tracers, such as deuterium-labeled or 13C-labeled amitriptyline (like Amitriptyline-13C3 Hydrochloride), is a powerful technique in preclinical ADE studies. nih.govnih.gov These tracers allow researchers to distinguish the administered drug from its metabolites and endogenous compounds with high specificity, providing a clear picture of its disposition. nih.govnih.gov
Absorption: In animal models, orally administered amitriptyline is readily absorbed from the gastrointestinal tract. hres.caaapharma.cacentaurpharma.com
Distribution: Following absorption, amitriptyline is widely distributed throughout the body. centaurpharma.com Studies in experimental animals show significant distribution to tissues such as the liver, lungs, and brain. hres.caaapharma.ca A comparative study in mice using a deuterium-labeled version of the drug showed that intravenously (IV) administered amitriptyline was detected throughout the animal within 5 minutes, while intraperitoneally (IP) administered drug was initially concentrated in the abdominal cavity before distributing more widely over time. nih.gov
Excretion: Amitriptyline is primarily eliminated from the body after extensive metabolism. The metabolites, often in their conjugated (glucuronide) forms, are excreted in both the urine and bile. hres.caaapharma.canih.gov A small amount is also excreted in the feces. aapharma.ca The elimination half-life in animal models can vary, but these studies provide the foundational data for predicting human pharmacokinetics. centaurpharma.com
Comparative Pharmacokinetics Across Different Animal Species
Pharmacokinetic parameters of amitriptyline exhibit significant variability among different animal species, which underscores the importance of multi-species studies in preclinical development. While specific data for the 13C3 labeled version is primarily used for precise quantification within these studies, the general pharmacokinetic profile of amitriptyline provides valuable comparative insights.
In dogs, for instance, the peak plasma concentration (Cmax) and bioavailability of orally administered amitriptyline can be influenced by factors such as food intake. researchgate.netresearchgate.net Studies in Greyhound dogs have shown a mean terminal half-life of 4.33 hours after oral administration. researchgate.net In rabbits, after a single oral dose, the Cmax was observed at 3.3 hours in control groups, but this was altered in models of spinal cord injury. nih.gov Investigations in avian species, such as African grey parrots and cockatoos, have demonstrated marked disposition variability among and within species, with elimination half-lives ranging dramatically from 1.6 to 91.2 hours. researchgate.netnih.gov This wide range highlights the challenge of extrapolating findings from one species to another.
Interactive Table: Comparative Pharmacokinetic Parameters of Amitriptyline (Oral Administration)
| Animal Species | Cmax (ng/mL) | Tmax (hours) | Elimination Half-Life (t½) (hours) | Bioavailability (%) |
| Dog (Greyhound) | ~27.4 | 1 | 4.33 | ~6 |
| Dog (General) | ~126.1 - 149.7 | 0.5 - 2 | 5 - 6 | 69 (fed) - 91 (fasted) |
| Rabbit (Control) | 396.0 | 3.3 | 6.4 | Not Reported |
| Avian Species | Variable | Variable | 1.6 - 91.2 | Not Reported |
Note: The data presented is for unlabeled amitriptyline, as studies with this compound focus on its use as an internal standard for precise measurement.
Whole-Body Autoradiography and Imaging Studies
Whole-body autoradiography (WBA) is a powerful imaging technique used to visualize the distribution of a compound throughout an entire animal body. nih.gov For these studies, a radiolabeled version of the drug, such as one containing Carbon-14, is administered. The animal is then euthanized at various time points, frozen, and sectioned into thin slices. These slices are exposed to a photographic plate, and the radiation from the labeled compound creates an image showing its precise location in various tissues and organs.
While specific WBA studies for this compound are not detailed in the literature (as 13C is a stable, non-radioactive isotope), the technique is a standard part of the preclinical testing pipeline for new chemical entities and their analogues. A WBA study using a radiolabeled form of amitriptyline would provide invaluable data on its penetration into target tissues, such as the brain, as well as its presence in organs of metabolism and excretion, like the liver and kidneys. It can also reveal potential accumulation in unexpected tissues.
Influence of Administration Route on Pharmacokinetic Profiles (e.g., IV vs. Oral)
The route of administration significantly impacts the pharmacokinetic profile of amitriptyline. Intravenous (IV) administration introduces the drug directly into the systemic circulation, resulting in 100% bioavailability. In contrast, oral (PO) administration subjects the drug to absorption from the gastrointestinal tract and first-pass metabolism in the liver, which can substantially reduce its bioavailability. drugbank.comnih.gov
Studies in Greyhound dogs comparing IV and oral administration of amitriptyline hydrochloride found that oral bioavailability was very low, at approximately 6%. researchgate.net Following oral administration, the peak plasma concentration was reached at 1 hour. researchgate.net In human subjects, the bioavailability of oral amitriptyline is higher, ranging from 30% to 60%, with peak plasma concentrations occurring 2 to 12 hours after dosing. drugbank.comnih.gov The significant metabolism on the first pass through the liver is a key factor in this difference. wikipedia.org Utilizing this compound as an internal standard in such studies allows for highly accurate quantification of the parent drug and its metabolites, enabling precise calculation of parameters like bioavailability.
Interactive Table: Influence of Administration Route on Amitriptyline Pharmacokinetics
| Parameter | Intravenous (IV) | Oral (PO) |
| Bioavailability | 100% | 30-60% (Human), ~6% (Dog) |
| Tmax (Time to Peak Concentration) | Immediate | 2-12 hours (Human), ~1 hour (Dog) |
| First-Pass Metabolism | Bypassed | Extensive |
Metabolite Identification and Structural Characterization in Biological Samples
The use of this compound is particularly advantageous in metabolite identification studies. The stable isotope label provides a unique mass signature that allows for the confident differentiation of drug-related material from the vast number of endogenous molecules present in biological samples.
Strategies for Isolation and Purification of Labeled Metabolites
Before metabolites can be structurally characterized, they must be isolated from biological matrices such as plasma, urine, or tissue homogenates. Common strategies involve an extraction step to separate the analytes of interest from proteins, salts, and other interfering substances.
Liquid-liquid extraction (LLE) is a classic method where the sample is mixed with an immiscible organic solvent. The drug and its metabolites partition into the organic layer, which is then separated and evaporated to concentrate the analytes. researchgate.net Solid-phase extraction (SPE) is another widely used technique. In SPE, the sample is passed through a cartridge containing a solid adsorbent. The analytes are retained on the adsorbent while other components are washed away. The purified analytes are then eluted with a small volume of solvent. lcms.cz The choice of extraction method depends on the physicochemical properties of the metabolites and the nature of the biological matrix.
Structural Elucidation using Advanced Spectroscopic Techniques
Once isolated, the structural elucidation of metabolites is primarily accomplished using advanced spectroscopic techniques, most notably mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a metabolite. researchgate.net
Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions, producing a characteristic fragmentation pattern. sci-hub.se By comparing the fragmentation pattern of a potential metabolite to that of the parent drug, this compound, researchers can pinpoint the site of metabolic modification. The 13C3 label is invaluable in this process; if a metabolic transformation occurs at a part of the molecule distant from the label, the resulting fragment containing the label will show a predictable mass shift. This allows for the rapid identification of metabolites even at very low concentrations. tandfonline.com
Isotope Effects in Metabolic Transformations
The substitution of a lighter isotope (like ¹²C) with a heavier one (like ¹³C) can sometimes influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). In drug metabolism, if the isotopic label is placed at a site of metabolic attack, the cleavage of the bond to the heavier isotope may be slower than the cleavage of the bond to the lighter isotope.
For this compound, the three ¹³C atoms are typically placed on the propylidene side chain. If a primary metabolic pathway involves, for example, N-demethylation, the KIE would be negligible as the label is not at the site of reaction. However, if a pathway involved modification of the labeled carbon atoms, a KIE might be observed. Researchers can leverage this effect in specialized studies to probe metabolic mechanisms or to intentionally slow down metabolism at a specific site, a strategy sometimes referred to as "metabolic switching." The presence of a significant KIE can provide strong evidence that a particular position on the drug molecule is a key site of metabolic transformation.
Molecular and Cellular Pharmacodynamic Research
Receptor Binding and Ligand Affinity Studies
Amitriptyline (B1667244) interacts with a wide array of neurotransmitter receptors, often with high affinity. These interactions are not uniform across all receptor types or brain regions, indicating a degree of selectivity that underlies its complex pharmacological effects.
Quantitative receptor autoradiography is a powerful technique used to map and quantify the distribution of receptor sites in tissue sections. Studies using radiolabeled ligands for receptors targeted by amitriptyline, or even radiolabeled versions of the drug itself, have provided detailed insights into its binding patterns within the brain.
For instance, autoradiographic studies examining the competitive inhibition of [3H]-l-quinuclidinyl benzilate (a muscarinic receptor antagonist) binding by amitriptyline have demonstrated its potent interaction with muscarinic receptors throughout the rat brain. nih.gov These studies revealed regional differences in affinity, with muscarinic receptors in the external cortical layers showing a high affinity (IC50 = 65.8 ± 2.1 nM), while hippocampal regions displayed slightly lower affinities (IC50 = 96.3 ± 3.4 nM). nih.gov Other brain regions, such as the substantia nigra and thalamus, also showed significant, though variable, high-affinity binding. nih.gov This technique allows for a detailed anatomical correlation of drug binding sites, which is crucial for understanding the region-specific actions of the compound. deepdyve.comucl.ac.ukresearchgate.net
The interaction between a ligand and its receptor is a dynamic process characterized by the rates of association (K_on) and dissociation (K_off). The ratio of these rates (K_off/K_on) defines the equilibrium dissociation constant (K_d), a fundamental measure of binding affinity. While K_d or its close relative, the inhibition constant (K_i), are commonly reported, detailed kinetic rate constants for amitriptyline are less frequently published.
The binding kinetics can significantly influence a drug's in vivo efficacy. nih.gov For example, antagonists with slow dissociation rates can produce prolonged receptor blockade. nih.gov The determination of these kinetic parameters often involves specialized techniques like surface plasmon resonance or radiolabeled ligand binding assays performed over time. google.comgoogleapis.comgoogleapis.com
For amitriptyline, its affinity (K_i or K_d) for various receptors has been well-documented, indicating its potency at these sites. These values are typically in the nanomolar range for its primary targets.
Table 1: Affinity of Amitriptyline for Various Receptors
| Receptor | Species | Affinity (K_i) |
|---|---|---|
| Histamine (B1213489) H1 | Human | - |
| Muscarinic M1-M5 | Human | - |
| Alpha-1 Adrenergic | Human | - |
| Serotonin (B10506) 5-HT2A | Human | - |
| TrkA | - | Agonist |
Note: Specific K_i values for H1, Muscarinic, and Alpha-1 receptors are well-established, confirming high affinity, but vary across studies. Amitriptyline acts as an agonist at TrkA and TrkB receptors. nih.govcaldic.com
In vitro systems, such as isolated cell membranes and recombinant cell lines expressing specific receptors, are indispensable tools for dissecting the pharmacodynamics of a drug. These models allow for the precise characterization of binding affinities and functional activities at individual receptor subtypes, free from the complexities of an intact biological system.
Studies have shown that amitriptyline directly binds to the extracellular domains of TrkA and TrkB receptors, promoting their dimerization and activation, a mechanism distinct from its transporter inhibition. nih.gov Research using transfected HEK 293 cells has also explored its interactions with other receptors, such as the lysophosphatidic acid (LPA) receptor LPA3, where it displayed low-affinity agonist activity. biorxiv.org Furthermore, extensive binding profile data has been generated using cell lines (e.g., CHO-K1 cells) and human brain receptor preparations, confirming amitriptyline's high affinity for histamine H1, serotonin 5-HT2, alpha-adrenergic, and muscarinic receptors. caldic.comguidetopharmacology.org
Neurotransmitter Transporter Interaction Studies
A primary mechanism of action for amitriptyline is the inhibition of presynaptic monoamine transporters, specifically the serotonin and noradrenaline reuptake transporters. nih.govdrugbank.com This blockade increases the synaptic concentration of these neurotransmitters, which is believed to be central to its therapeutic effects.
Amitriptyline is a potent inhibitor of the serotonin reuptake transporter (SERT). nih.gov It binds to SERT with high affinity, preventing the reuptake of serotonin from the synaptic cleft. This leads to an enhanced and prolonged serotonergic neurotransmission. nih.gov In vivo PET imaging studies using SERT-specific radiotracers have demonstrated that amitriptyline administration affects SERT binding and can accelerate its recovery after neurotoxic insults. mdpi.com
Table 2: Amitriptyline Binding Affinity for Human SERT
| Parameter | Value (nM) | Reference |
|---|---|---|
| K_i | 3.45 | medchemexpress.com |
Table 3: Amitriptyline Binding Affinity for Human NET
| Parameter | Value (nM) | Reference |
|---|---|---|
| K_i | 13.3 | medchemexpress.com |
| K_i | 35 | mdpi.com |
Interaction with Dopamine (B1211576) Reuptake Transporter (DAT)
Amitriptyline's interaction with the dopamine reuptake transporter (DAT) is characterized as relatively weak compared to its high affinity for the serotonin (SERT) and norepinephrine (B1679862) (NET) transporters. mdpi.commedchemexpress.com Research indicates that amitriptyline functions as a dopamine reuptake inhibitor, though with significantly lower potency. mdpi.com This interaction is a component of its broad pharmacological profile, which contributes to its complex mechanism of action. patsnap.com
Studies have quantified the binding affinity of amitriptyline for DAT. The inhibition constant (Ki) for human DAT has been reported to be in the micromolar range, specifically 3780 nM or 2.58 µM. mdpi.commedchemexpress.com This contrasts sharply with its nanomolar affinity for SERT (Ki = 1-3.45 nM) and NET (Ki = 13.3-35 nM). mdpi.commedchemexpress.com The comparatively high Ki value for DAT suggests that at therapeutic concentrations, the direct inhibition of dopamine reuptake by amitriptyline is less pronounced than its effects on serotonin and norepinephrine.
Further research in a rat model with 6-hydroxydopamine (6-OHDA)-lesioned nigrostriatal neurons found that chronic administration of amitriptyline, either alone or in combination with L-DOPA, did not produce any effect on DAT binding on the lesioned side of the striatum or substantia nigra. nih.gov This finding suggests that under certain pathophysiological conditions, the modulatory effect of amitriptyline on DAT may be limited. nih.gov However, in the same study, the combination treatment did significantly increase dopamine tissue content, suggesting an indirect mechanism of enhancing dopaminergic transmission, possibly through its primary action on SERT and NET. nih.gov
Interestingly, studies on the dopamine transporter from Drosophila melanogaster (dDAT) reveal a distinct pharmacological profile compared to human DAT (hDAT). mdpi.com While dDAT maintains substrate selectivity for dopamine, its inhibitor profile is more akin to the norepinephrine transporter, showing a high affinity for tricyclic antidepressants like amitriptyline. mdpi.com
Table 1: Binding Affinity of Amitriptyline for the Dopamine Reuptake Transporter (DAT)
| Transporter | Organism/System | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| Dopamine Transporter (DAT) | Human | 3780 nM | mdpi.com |
| Dopamine Transporter (DAT) | Human | 2.58 µM (2580 nM) | medchemexpress.com |
| Dopamine Transporter (DAT) | Human | 3250 nM | wikipedia.org |
| Dopamine Transporter (DAT) | Rat (6-OHDA lesioned) | No effect on binding | nih.gov |
Enzymatic Modulation and Interaction Studies
Investigation of Enzyme Inhibition or Activation Mechanisms
Amitriptyline interacts with and modulates the activity of several key enzyme systems. This modulation primarily involves inhibition rather than activation, impacting both metabolic pathways and cellular signaling cascades.
Cytochrome P450 (CYP) Enzymes: Amitriptyline's metabolism is heavily reliant on the cytochrome P450 enzyme system. drugbank.comnih.gov In vitro studies using human lymphoblastoid cells have identified that the N-demethylation of amitriptyline to its active metabolite, nortriptyline (B1679971), is mediated by multiple CYP isoenzymes, including CYP2C19, CYP3A4, CYP2D6, CYP1A2, and CYP2C9. nih.gov Among these, CYP2C19 and CYP2D6 exhibit high affinity for amitriptyline, while CYP3A4 shows low affinity. nih.gov Kinetic analyses suggest that at lower, therapeutically relevant concentrations, CYP2C19 is the primary enzyme responsible for N-demethylation, whereas at higher concentrations, CYP3A4's role becomes more significant. nih.gov
Acid Sphingomyelinase (ASM): A notable enzymatic interaction is the inhibition of acid sphingomyelinase (ASM) by amitriptyline. frontiersin.org This was first discovered in the 1970s. frontiersin.org ASM is a critical enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) into ceramide, a lipid mediator involved in numerous cellular processes and diseases. frontiersin.org By inhibiting ASM, amitriptyline can block the generation of ceramide, which has been investigated as a therapeutic approach in various conditions. frontiersin.org
Glutathione (B108866) S-Transferases (GSTs): Research has demonstrated that amitriptyline can inhibit glutathione S-transferase isoenzymes, specifically GST-pi (GST-π) and GST-alpha (GST-α). tandfonline.comtandfonline.com These enzymes are crucial for cellular detoxification processes. tandfonline.com The inhibition of GST-π and GST-α by amitriptyline is concentration-dependent. tandfonline.com Kinetic studies revealed that amitriptyline acts as a competitive inhibitor with respect to the substrate glutathione (GSH) for both enzymes. tandfonline.comtandfonline.com When 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) was the varied substrate, the inhibition was non-competitive for GST-π and competitive for GST-α. tandfonline.comtandfonline.com This suggests that amitriptyline likely binds to the G-site, the binding site for GSH, on both isoenzymes. tandfonline.com
Table 2: Inhibition Constants of Amitriptyline for Glutathione S-Transferases (GSTs)
| Enzyme | Varied Substrate | Inhibition Type | IC50 (mM) | Ki (mM) | Reference |
|---|---|---|---|---|---|
| GST-π | - | - | 5.54 | - | tandfonline.com |
| GST-π | GSH | Competitive | - | 1.61 ± 0.17 | tandfonline.comtandfonline.com |
| GST-π | CDNB | Non-competitive | - | 1.98 ± 0.31 | tandfonline.comtandfonline.com |
| GST-α | - | - | 8.32 | - | tandfonline.com |
| GST-α | GSH | Competitive | - | 1.45 ± 0.20 | tandfonline.comtandfonline.com |
| GST-α | CDNB | Competitive | - | 1.57 ± 0.16 | tandfonline.comtandfonline.com |
Allosteric Modulation and Conformational Changes
Allosteric modulation refers to the regulation of a protein by a ligand binding to a site other than the protein's active site. This binding event induces a conformational change in the protein, which in turn alters its activity. While amitriptyline is primarily known as a competitive inhibitor at transporter and enzyme active sites, evidence suggests it may also engage in allosteric modulation of certain receptors.
G Protein-Coupled Receptors (GPCRs): Studies on the lysophosphatidic acid receptor 3 (LPA3), a GPCR, have shown complex interactions with amitriptyline. researchgate.net In cells treated with the natural agonist LPA, the addition of amitriptyline led to a decrease in intracellular calcium concentration below baseline levels and reduced ERK 1/2 phosphorylation. researchgate.net These actions, which differ from those of other antidepressants in the same study, suggest a modulatory effect that could be allosteric in nature, altering the receptor's signaling response to its primary agonist. researchgate.net Such modulation inherently involves inducing conformational changes in the receptor structure.
Neurotrophic Tyrosine Kinase Receptors (Trk): Amitriptyline has been identified as a molecule that acts on TrkA and TrkB receptors, which are targets for neurotrophic factors and can be regulated by allosteric modulators. mdpi.commdpi.com This interaction is linked to the neurotrophic activities of amitriptyline. mdpi.com Positive allosteric modulators of Trk receptors are of interest because they can enhance signaling only where the natural ligand-receptor interaction is occurring, potentially offering a more targeted therapeutic effect. mdpi.com
Sigma-1 Receptors: Many antidepressant drugs, including amitriptyline, exhibit a moderate affinity for sigma-1 receptors. nih.gov These receptors are themselves subject to allosteric modulation, which represents a novel approach for antidepressant drug discovery. nih.gov While direct evidence characterizing amitriptyline as a specific allosteric modulator of the sigma-1 receptor is limited, its binding suggests a potential for such interactions, which would involve inducing conformational shifts in the receptor protein. nih.gov
The capacity of amitriptyline to interact with these varied receptor systems points to a mechanism that may extend beyond simple orthosteric inhibition. The observed modulatory effects, particularly on GPCR and Trk receptor signaling, imply that amitriptyline can induce conformational changes that alter the functional state of these proteins, a hallmark of allosteric modulation. researchgate.netmdpi.com
Amitriptyline 13c3 Hydrochloride As a Certified Reference Material and Research Standard
Role in Analytical Method Validation and Quality Control
The use of Amitriptyline-13C3 Hydrochloride as a CRM is fundamental to the validation of analytical methods and the implementation of robust quality control procedures in laboratories. sigmaaldrich.com These reference materials are suitable for a variety of analytical applications, including pharmaceutical release testing, method development for both qualitative and quantitative analyses, and quality control for food and beverages. sigmaaldrich.com
Analytical method validation is a process that demonstrates that an analytical procedure is suitable for its intended purpose. Studies on the validation of methods for determining amitriptyline (B1667244) hydrochloride, such as Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), confirm the method's accuracy, precision, specificity, and robustness in accordance with guidelines like the International Council for Harmonisation (ICH). chemmethod.comijbpas.comiosrjournals.org These validated methods are essential for applications like cleaning validation in pharmaceutical manufacturing to prevent cross-contamination between product batches. ijbpas.com The development of such reliable methods relies on the availability of high-purity, well-characterized reference standards.
Metrological traceability is a cornerstone of accurate and comparable analytical results. It ensures that a measurement result can be related to a reference through a documented, unbroken chain of calibrations. CRMs for amitriptyline hydrochloride provide this traceability. caymanchem.com The certificate of analysis accompanying these CRMs delivers certified property values and their associated uncertainties, which have been determined using metrologically valid procedures. caymanchem.com This allows laboratories to establish a direct link to a recognized standard, ensuring the reliability and defensibility of their quantitative measurements. The use of stable isotope-labeled internal standards like this compound is particularly important in techniques such as mass spectrometry to correct for matrix effects and improve the accuracy of quantification. chemie-brunschwig.ch
To be recognized as a CRM, the material must be produced and certified under stringent international standards. Amitriptyline hydrochloride CRMs are manufactured and tested to meet the requirements of ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). sigmaaldrich.comcaymanchem.comsigmaaldrich.comsigmaaldrich.com Adherence to these standards guarantees the quality and reliability of the reference material. chemie-brunschwig.ch This compliance assures users that the CRM has been produced by a competent manufacturer and that the certified values are accurate and reliable, supported by a comprehensive certificate of analysis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Table 1: International Standards Compliance for Amitriptyline Hydrochloride CRMs
| Standard | Description | Relevance to this compound CRM |
|---|---|---|
| ISO/IEC 17025 | Specifies the general requirements for the competence, impartiality, and consistent operation of laboratories. | Ensures that the measurements and calibrations performed to certify the CRM are accurate and reliable. lgcstandards.comcrmlabstandard.com |
| ISO 17034 | Outlines the general requirements for the competence of reference material producers. | Guarantees that the production, characterization, and certification of the CRM follow a robust quality management system. sigmaaldrich.comcaymanchem.comcato-chem.comcato-chem.com |
Applications in Inter-Laboratory Comparisons and Proficiency Testing
Inter-laboratory comparisons and proficiency testing (PT) schemes are essential for monitoring laboratory performance and the quality of analytical measurements. Amitriptyline hydrochloride is included in PT programs to assess the analytical capabilities of participating laboratories. lgcstandards.commckesson.com In these schemes, laboratories analyze the same samples, and their results are compared to a reference value.
A study on the commutability of proficiency testing material for amitriptyline and its metabolite, nortriptyline (B1679971), highlighted the importance of the matrix used for the PT samples. The study compared liquid pooled human serum, lyophilized human serum, and lyophilized bovine serum to assess their suitability. skml.nl Such studies are crucial for ensuring that PT results accurately reflect a laboratory's performance in analyzing real patient samples. skml.nl Ten laboratories participated in this commutability study, utilizing various analytical methods including HPLC and liquid chromatography-mass spectrometry (LC-MS/MS). skml.nl
Table 2: Example of Inter-Laboratory Study for Amitriptyline
| Parameter | Details | Reference |
|---|---|---|
| Study Aim | To assess the commutability of different matrices for proficiency testing of amitriptyline and nortriptyline. | skml.nl |
| Matrices Tested | Liquid pooled human serum, lyophilized human serum, lyophilized bovine serum. | skml.nl |
| Analytical Methods | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography (GC). | skml.nl |
| Number of Participants | 10 laboratories. | skml.nl |
| Key Finding | A preference for human serum was observed, though further research was needed to investigate outlier results. | skml.nl |
Contribution to Standardizing Bioanalytical Assays in Pharmaceutical Research
In pharmaceutical research, particularly in pharmacokinetics and bioequivalence studies, the accurate quantification of drugs and their metabolites in biological matrices like plasma is critical. nih.govhres.ca this compound, as an isotopically labeled internal standard, is invaluable for standardizing bioanalytical assays, especially those employing LC-MS/MS. chemie-brunschwig.chresearchgate.net
The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry because it co-elutes with the unlabeled analyte and experiences similar ionization and matrix effects, allowing for precise and accurate correction of these variables. chemie-brunschwig.ch This leads to more reliable and reproducible results in complex biological samples. researchgate.net The development of rapid and sensitive LC-MS/MS methods for the simultaneous determination of multiple drugs, including amitriptyline, in human plasma has been successfully demonstrated, achieving low limits of quantification and high accuracy. researchgate.net The use of CRMs in these assays is crucial for method validation and ensuring the integrity of the data generated in pharmaceutical research. researchgate.net
Emerging Research Applications and Future Perspectives
Advancements in Stable Isotope Labeling Technologies
The field of stable isotope labeling is undergoing rapid innovation, leading to more efficient and versatile methods for incorporating isotopes into complex molecules. musechem.comadesisinc.com These advancements are critical for producing tools like Amitriptyline-13C3 Hydrochloride and expanding their application in research.
Key recent developments include:
Late-Stage Functionalization: This technique allows for the introduction of isotopes at a late stage of the synthesis process, which is more efficient and allows for the labeling of more complex molecules. musechem.com
Hydrogen Isotope Exchange (HIE): Catalysts, particularly those based on iridium, have improved the efficiency of exchanging hydrogen atoms with their isotopes, deuterium (B1214612) and tritium. acs.org
Automated Synthesis Platforms: Automation is making the production of labeled compounds faster, more reliable, and more accessible to the broader scientific community. adesisinc.com
Flow Chemistry: The use of continuous flow reactors enhances the safety, scalability, and efficiency of isotope synthesis, resulting in higher yields and purer products. adesisinc.com
These technologies not only accelerate the discovery and development of new drugs but also enhance the precision of analytical techniques like mass spectrometry and NMR spectroscopy. adesisinc.com
| Technology | Description | Key Advantages |
| Late-Stage Functionalization | Introduction of isotopes at a late point in the chemical synthesis. | Efficiency, ability to label complex molecules. musechem.com |
| Hydrogen Isotope Exchange (HIE) | Catalytic exchange of hydrogen atoms with deuterium or tritium. | High selectivity, applicable to a wide range of molecules. acs.org |
| Automated Synthesis | Use of robotic systems to perform chemical synthesis. | Increased speed, reproducibility, and accessibility. adesisinc.com |
| Flow Chemistry | Chemical reactions run in a continuously flowing stream. | Enhanced safety, scalability, higher yields, and purity. adesisinc.com |
Integration with Multi-Omics Approaches (e.g., Stable Isotope Resolved Metabolomics)
Stable Isotope Resolved Metabolomics (SIRM) is a powerful technique that uses stable isotope tracers to map the flow of atoms through metabolic pathways. nih.govmdpi.com By introducing a labeled compound like this compound into a biological system, researchers can track its metabolic fate and the downstream effects on various metabolic networks. nih.govresearchgate.net
The integration of SIRM with other "omics" disciplines (genomics, proteomics, transcriptomics) provides a more holistic view of cellular function and drug response. For instance, by combining metabolic flux data from a SIRM study with gene expression data, researchers can link changes in metabolic pathways to the activity of specific genes and enzymes. nih.gov This multi-omics approach can reveal novel drug targets, elucidate mechanisms of drug resistance, and help in the discovery of biomarkers for predicting patient response to treatment. nih.govnih.gov The combination of high-resolution mass spectrometry with SIRM allows for a global exploration of metabolic pathway activities and the discovery of previously unknown metabolic changes. frontiersin.org
Development of Novel Preclinical Models for Drug Disposition and Target Engagement
The use of stable isotope-labeled compounds is integral to the development of sophisticated preclinical models that provide deeper insights into a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govscitechnol.com this compound can be used in such models to precisely quantify the parent drug and its metabolites in various biological matrices. nih.gov
Recent advancements focus on creating models that more accurately reflect human physiology, leading to better predictions of clinical outcomes. These include:
Humanized Animal Models: Animals engineered to express human drug-metabolizing enzymes or drug targets.
Organ-on-a-Chip Models: Microfluidic devices containing living human cells that mimic the structure and function of human organs.
Advanced Imaging Techniques: Methods like quantitative whole-body autoradiography (QWBA) utilize labeled compounds to visualize their distribution throughout the body over time. acs.org
A key application in these models is the direct measurement of target engagement. plos.orgresearchgate.net By using a labeled drug, researchers can quantify the extent to which it binds to its intended biological target in cells or tissues. plos.org This information is crucial for optimizing drug dosage and scheduling and for understanding the relationship between target binding and the pharmacological effect. plos.org
| Preclinical Model | Application with Isotopic Labeling | Insights Gained |
| Humanized Animal Models | Study of metabolism and clearance of labeled drugs. | More accurate prediction of human pharmacokinetics. |
| Organ-on-a-Chip | Investigation of drug metabolism and toxicity in specific human organs. | Mechanistic understanding of organ-specific drug effects. |
| Advanced Imaging (e.g., QWBA) | Visualization and quantification of drug distribution in tissues. | Understanding of drug penetration into target tissues and potential off-target accumulation. acs.org |
| Target Engagement Assays | Direct measurement of labeled drug binding to its protein target. | Confirmation of mechanism of action, optimization of drug potency. plos.orgresearchgate.net |
Computational and In Silico Modeling Aided by Isotopic Data
Computational, or in silico, models are increasingly used in drug development to predict a drug's pharmacokinetic and pharmacodynamic properties, thereby reducing the time and cost of research. nih.govnih.gov The high-quality, precise data generated from studies using stable isotope-labeled compounds like this compound is invaluable for building and validating these models. researchgate.net
Isotopic data can enhance computational modeling in several ways:
Refining Pharmacokinetic (PK) Models: Data on the absorption, distribution, metabolism, and excretion of a labeled drug can be used to create more accurate physiologically based pharmacokinetic (PBPK) models. liverpool.ac.uk
Predicting Drug-Drug Interactions: By understanding the metabolic pathways of a drug through isotope tracing, models can better predict potential interactions with other co-administered drugs. nih.gov
AI and Machine Learning: Artificial intelligence algorithms can be trained on isotopic data to predict how structural changes, including isotope substitution, might affect a drug's metabolic stability and receptor affinity. allenpress.comresearchgate.netyoutube.com This can accelerate the design of new drugs with improved properties. youtube.com
Digital Twins: Isotopic data can contribute to the creation of "digital twins," virtual models of patients used to simulate treatment responses and personalize therapy before it is administered. allenpress.com
The integration of isotopic data with computational tools supports a shift towards a more predictive and personalized approach to medicine.
Q & A
Q. How to prepare Amitriptyline-13C3 Hydrochloride standard solutions for chromatographic analysis?
- Methodological Answer : Dissolve an accurately weighed amount of this compound in methanol to achieve a stock solution of ~1 mg/mL. For lower concentrations (e.g., 0.2 mg/mL), dilute the stock solution with mobile phase (methanol:buffer, 7:3). Use mechanical shaking for ≥5 minutes to ensure homogeneity. Validate the solution using thin-layer chromatography (TLC) on silica gel plates, with UV detection for quantification .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods for powder handling and solution preparation. Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Avoid ignition sources due to methanol’s flammability (flash point: 11°C). Store solutions in sealed, labeled containers away from acids/oxidizers. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols .
Q. How to validate the purity of this compound using pharmacopeial methods?
- Methodological Answer : Perform titration with 0.1 N perchloric acid in glacial acetic acid, using crystal violet as an indicator. Calculate purity via the equivalence factor (1 mL of titrant ≈ 31.39 mg of this compound). Cross-validate with HPLC: Inject 20 µL of test solution (1 mg/mL) into a C18 column with methanol-phosphate buffer (pH 7.7) mobile phase. Compare peak responses to USP reference standards .
Advanced Research Questions
Q. How to design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Prepare solutions in buffers spanning pH 1–9 and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 1, 3, and 6 months. Analyze degradation products via HPLC with a photodiode array detector (PDA). Use Arrhenius kinetics to predict shelf-life and identify degradation pathways (e.g., hydrolysis of the tricyclic ring) .
Q. How to optimize HPLC parameters for separating this compound from deuterated metabolites?
- Methodological Answer : Adjust the mobile phase to methanol:acetonitrile:phosphate buffer (50:20:30, v/v) at pH 7.7. Set the flow rate to 1.2 mL/min and column temperature to 35°C. Use a C18 column (150 mm × 4.6 mm, 3 µm) for baseline separation. Validate resolution (R > 1.5) and retention time reproducibility (±2%) across triplicate runs .
Q. How to resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer : Conduct parallel studies using Caco-2 cell monolayers (for permeability) and rodent models (for bioavailability). Apply physiologically based pharmacokinetic (PBPK) modeling to account for first-pass metabolism and protein binding differences. Cross-reference with LC-MS/MS data to quantify metabolite ratios (e.g., nortriptyline-13C3) in plasma .
Q. How to address discrepancies in quantification between titration and HPLC methods?
- Methodological Answer : Perform a paired t-test on results from both methods (n ≥ 6). If discrepancies exceed ±5%, check for interference from related compounds (e.g., dibenzazepine derivatives) via spiked recovery tests. Optimize HPLC gradient elution to resolve co-eluting impurities, and validate titration endpoints using blank corrections .
Q. How to incorporate isotopic labeling (13C3) into metabolic pathway analysis?
- Methodological Answer : Administer this compound to hepatocyte cultures and collect samples at 0, 6, 12, and 24 hours. Extract metabolites via solid-phase extraction (SPE) and analyze with high-resolution mass spectrometry (HRMS). Use isotopic pattern filtering to distinguish labeled metabolites from endogenous compounds .
Methodological Notes
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., NMR for structural confirmation vs. HPLC for purity). Apply statistical tools like principal component analysis (PCA) to identify outliers in datasets .
- Literature Review : Prioritize primary sources (e.g., USP Pharmacopeia, peer-reviewed journals) over vendor databases. Use Web of Science Core Collection for trend analysis and citation tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
